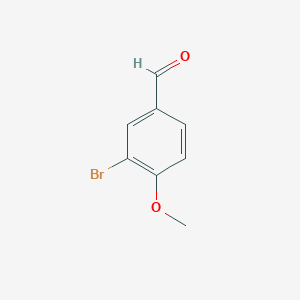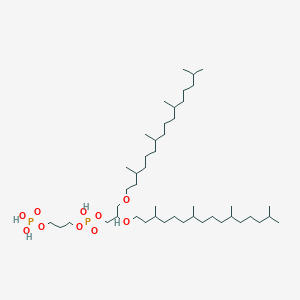
2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate, also known as BMEDA-POP, is a synthetic lipid molecule that has been extensively studied for its potential applications in drug delivery and gene therapy.
作用机制
2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate is believed to enter cells via endocytosis and escape the endosomal compartment through the proton sponge effect. This effect is caused by the presence of numerous protonatable amino groups in the 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate molecule, which leads to osmotic swelling of the endosome and subsequent rupture. Once inside the cytoplasm, 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate releases its cargo, leading to the desired therapeutic effect.
生化和生理效应
2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate has been shown to be non-toxic to cells at concentrations up to 100 µM. It does not induce significant immune responses or cause inflammation. However, it can induce some degree of hemolysis at high concentrations.
实验室实验的优点和局限性
2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it accessible to most researchers. It is also highly versatile, as it can be used to deliver a wide range of cargoes, including siRNA, plasmid DNA, and chemotherapeutic agents. However, 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate has some limitations. It can be difficult to optimize the delivery conditions for different cell types and cargoes. Additionally, the proton sponge effect can lead to non-specific delivery to non-target cells.
未来方向
There are several future directions for 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate research. One area of focus is improving the specificity of delivery to target cells while reducing non-specific delivery. This could be achieved through the use of targeting ligands or by modifying the 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate molecule itself. Another area of focus is developing 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate-based delivery systems for in vivo applications. This would require addressing issues such as stability, pharmacokinetics, and toxicity. Finally, there is potential for 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate to be used in other applications beyond drug delivery and gene therapy, such as in the development of biosensors or in the study of membrane biology.
合成方法
2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate is synthesized by reacting 2,3-bis(3,7,11,15-tetramethylhexadecyloxy)propylamine with 3-chloro-2-hydroxypropyl phosphonic acid in the presence of triethylamine. The resulting product is purified through column chromatography and characterized using various spectroscopic techniques.
科学研究应用
2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate has been extensively studied for its potential applications in drug delivery and gene therapy. It has been shown to effectively deliver small interfering RNA (siRNA) to target cells, leading to gene silencing. 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate has also been used to deliver chemotherapeutic agents to cancer cells, resulting in improved efficacy and reduced toxicity.
属性
CAS 编号 |
120287-12-9 |
|---|---|
产品名称 |
2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate |
分子式 |
C46H96O10P2 |
分子量 |
871.2 g/mol |
IUPAC 名称 |
2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate |
InChI |
InChI=1S/C46H96O10P2/c1-38(2)18-11-20-40(5)22-13-24-42(7)26-15-28-44(9)30-34-52-36-46(37-56-58(50,51)55-33-17-32-54-57(47,48)49)53-35-31-45(10)29-16-27-43(8)25-14-23-41(6)21-12-19-39(3)4/h38-46H,11-37H2,1-10H3,(H,50,51)(H2,47,48,49) |
InChI 键 |
HSMGFXXXLIWRSQ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCCCOP(=O)(O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
规范 SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCCCOP(=O)(O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
同义词 |
2,3-diphytanyl-sn-glycero-1-phospho-1'-propanediol 3'-phosphate dPGP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



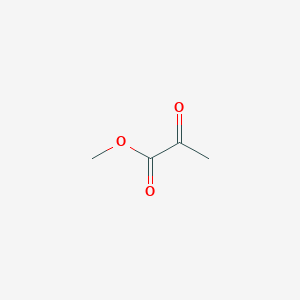
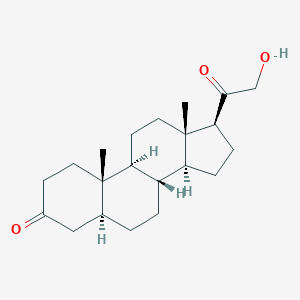
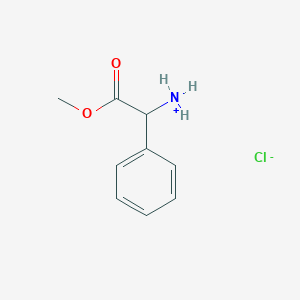

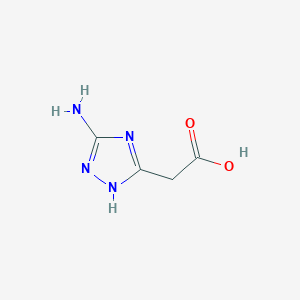
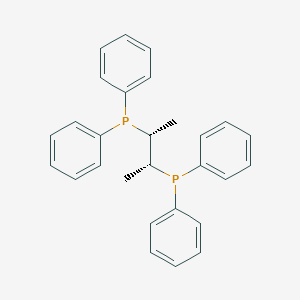
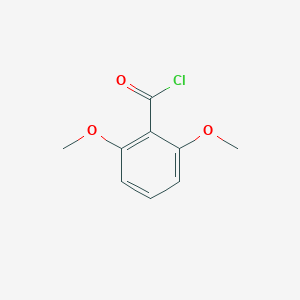
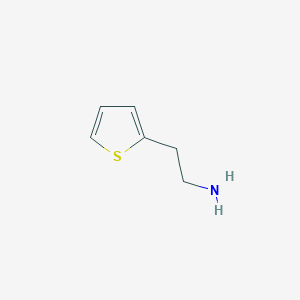
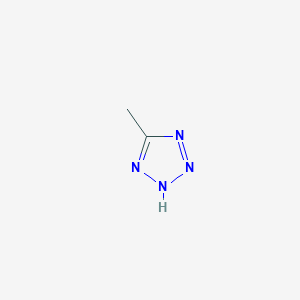
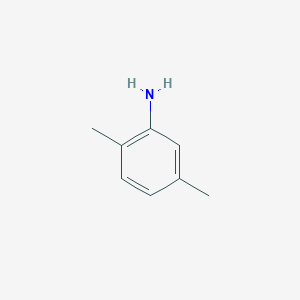
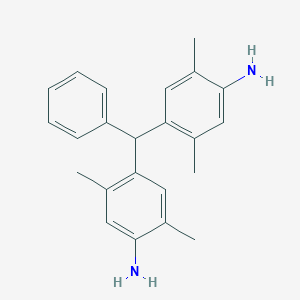
![Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-](/img/structure/B45420.png)
![Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B45421.png)
